molecular formula C14H8ClFN2OS B438380 N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide CAS No. 325763-32-4

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Cat. No. B438380
CAS RN: 325763-32-4
M. Wt: 306.7g/mol
InChI Key: YKHCFJZIPIFBJC-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzothiazole ring (a benzene ring fused to a thiazole ring) with a chlorine atom at the 6-position. Attached to the nitrogen atom of the thiazole ring is an amide functional group, which in turn is attached to a benzene ring with a fluorine atom at the 3-position .

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Applications

A study on the microwave-induced synthesis of fluorobenzamides, including compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide, demonstrated promising antimicrobial activity. These compounds were synthesized through conventional and microwave methods, showing significant activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial efficacy (Desai et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds, including variants of this compound, were found to have good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. They also showed significant non-linear optical (NLO) activity, suggesting their application in optical and photovoltaic technologies (Mary et al., 2020).

Metabolic Stability in Drug Discovery

A specific study targeting the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified a compound structurally similar to this compound. This research aimed to improve the metabolic stability of these inhibitors, showing minimal deacetylated metabolite production, indicating enhanced stability (Stec et al., 2011).

Anticonvulsant and Benzodiazepine Receptor Agonists

Research on novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists included derivatives structurally related to this compound. These compounds were evaluated for their anticonvulsant activity, with some showing considerable effects in tests, indicating their potential in the development of new therapeutic agents for epilepsy and related disorders (Faizi et al., 2017).

Synthesis and Characterization for Biological Screening

A study on the synthesis and characterization of various substituted benzothiazole amides, including 6-fluoro derivatives, focused on their antimicrobial and antifungal activities. These compounds were synthesized under mild conditions and screened against a variety of bacterial and fungal strains, revealing some compounds with activity comparable or slightly better than standard medicinal agents (Pejchal et al., 2015).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCFJZIPIFBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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